

# Elucidation of 5-(Piperazin-1-yl)benzofuran-2-carboxamide: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 5-(Piperazin-1-yl)benzofuran-2-carboxamide

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## Abstract

This technical guide provides a comprehensive overview of the structural elucidation of **5-(piperazin-1-yl)benzofuran-2-carboxamide**, a key intermediate in the synthesis of the antidepressant drug Vilazodone. This document outlines the compound's chemical and physical properties, a plausible synthetic route, and its significance in the broader context of medicinal chemistry. Due to the nature of this compound as a synthetic intermediate, publicly available, detailed spectroscopic data is limited. Therefore, this guide also presents predicted spectroscopic characteristics based on its known structure to aid researchers in its identification and characterization.

## Compound Identification and Physical Properties

**5-(Piperazin-1-yl)benzofuran-2-carboxamide** is a heterocyclic organic compound with the molecular formula  $C_{13}H_{15}N_3O_2$ .<sup>[1]</sup> It is recognized as an important raw material and intermediate in the synthesis of various pharmaceuticals, notably for antiepileptic, antipsychotic, and antidepressant drugs.<sup>[2]</sup> The physical and chemical properties of the compound are summarized in Table 1.

Property	Value	Source
IUPAC Name	5-(piperazin-1-yl)-1-benzofuran-2-carboxamide	[3]
CAS Number	183288-46-2	[3][4]
Molecular Formula	C13H15N3O2	[1]
Molecular Weight	245.28 g/mol	[1][4]
Physical Form	Pale-yellow to Yellow-brown Solid	
Boiling Point	505.319 °C at 760 mmHg	[4]
Density	1.269 g/cm <sup>3</sup>	[4]
SMILES	<chem>C1CN(CCN1)C2=CC3=C(C=C2)OC(=C3)C(=O)N</chem>	[3]
InChI Key	LLRGOAFFRRUFBM-UHFFFAOYSA-N	[3]

## Synthesis Protocol

A detailed experimental protocol for the synthesis of **5-(piperazin-1-yl)benzofuran-2-carboxamide** is not readily available in published literature. However, based on a known method for the synthesis of its ethyl ester precursor, ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate, a plausible two-stage synthetic route can be proposed.[5] This involves the synthesis of the ester followed by its amidation.

### Stage 1: Synthesis of Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate

This stage is adapted from the process described in patent CN103965148A.[5]

- Step 1: Formation of 3-[2-hydroxy-5-(piperazin-1-yl)]phenyl-2-acrylic aldehyde. In a reactor under a nitrogen atmosphere, add zinc powder and tetrahydrofuran (THF). Cool the mixture and slowly add titanium tetrachloride (TiCl<sub>4</sub>). To this, add 2-hydroxy-5-(piperazin-1-

yl)benzaldehyde and glyoxal. The reaction is rectified to yield 3-[2-hydroxy-5-(piperazin-1-yl)]phenyl-2-acrylic aldehyde.

- Step 2: Formation of 3-[2-hydroxy-5-(piperazin-1-yl)]phenyl-2-acrylic acid. To a new reactor, add a sodium hydroxide solution and a copper (II) sulfate solution. While stirring, add the product from Step 1. This reaction will yield 3-[2-hydroxy-5-(piperazin-1-yl)]phenyl-2-acrylic acid.
- Step 3: Cyclization to Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate. Dissolve the product from Step 2 in absolute ethanol and add it to a reactor containing THF and anhydrous potassium carbonate. After a period of stirring, add iodine to facilitate the cyclization. The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is worked up with an unsaturated sodium bicarbonate solution to yield ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate.

#### Stage 2: Amidation to **5-(Piperazin-1-yl)benzofuran-2-carboxamide**

The conversion of the ethyl ester to the corresponding primary amide is a standard chemical transformation.

- Protocol: The ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate is dissolved in a suitable solvent, such as methanol or ethanol, saturated with ammonia. The reaction mixture is then heated in a sealed vessel. The progress of the reaction can be monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield **5-(piperazin-1-yl)benzofuran-2-carboxamide**.

## Structural Elucidation: Predicted Spectroscopic Data

While specific experimental spectra for **5-(piperazin-1-yl)benzofuran-2-carboxamide** are not publicly available, its structure allows for the prediction of its key spectroscopic features.

### 3.1. <sup>1</sup>H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzofuran ring system, the protons of the piperazine ring, and the protons of the carboxamide group.

- Aromatic Protons: Signals in the range of  $\delta$  7.0-8.0 ppm.
- Piperazine Protons: Two sets of signals, likely multiplets, in the range of  $\delta$  3.0-3.5 ppm.
- Amide Protons: A broad singlet in the range of  $\delta$  7.5-8.5 ppm, which is exchangeable with D<sub>2</sub>O.
- NH Proton of Piperazine: A signal that may be a broad singlet, also exchangeable with D<sub>2</sub>O.

### 3.2. <sup>13</sup>C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show signals for the carbon atoms of the benzofuran core, the piperazine ring, and the carbonyl group of the amide.

- Benzofuran Carbons: Signals in the aromatic region ( $\delta$  110-160 ppm).
- Piperazine Carbons: Signals in the aliphatic region ( $\delta$  40-55 ppm).
- Carbonyl Carbon: A signal in the downfield region ( $\delta$  160-170 ppm).

### 3.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by absorption bands corresponding to the functional groups present in the molecule.

- N-H Stretching (Amide and Piperazine): Broad bands in the region of 3100-3500 cm<sup>-1</sup>.
- C=O Stretching (Amide): A strong absorption band around 1650-1680 cm<sup>-1</sup>.
- C-N Stretching: Bands in the region of 1200-1350 cm<sup>-1</sup>.
- C-O-C Stretching (Benzofuran): Bands in the region of 1000-1300 cm<sup>-1</sup>.
- Aromatic C-H Stretching: Bands above 3000 cm<sup>-1</sup>.

### 3.4. Mass Spectrometry (MS) (Predicted)

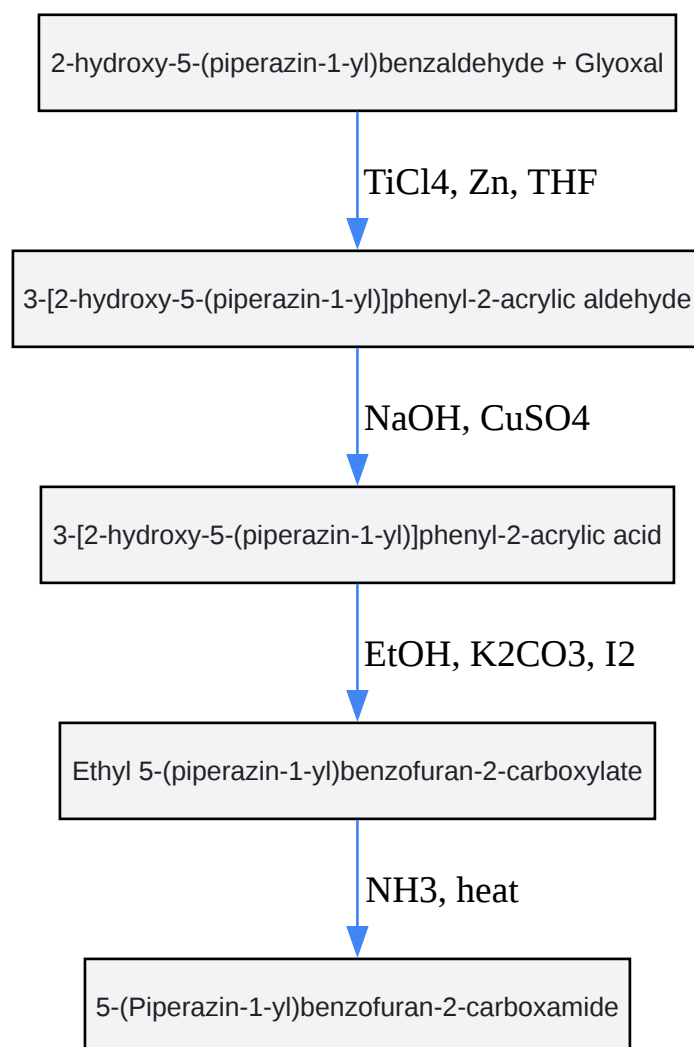
In an electron ionization (EI) mass spectrum, the molecular ion peak  $[M]^+$  would be expected at  $m/z = 245$ . The fragmentation pattern would likely involve the cleavage of the piperazine ring and the loss of the carboxamide group.

## Visualizations

### 4.1. Chemical Structure

Caption: Chemical structure of **5-(Piperazin-1-yl)benzofuran-2-carboxamide**.

### 4.2. Proposed Synthesis Workflow

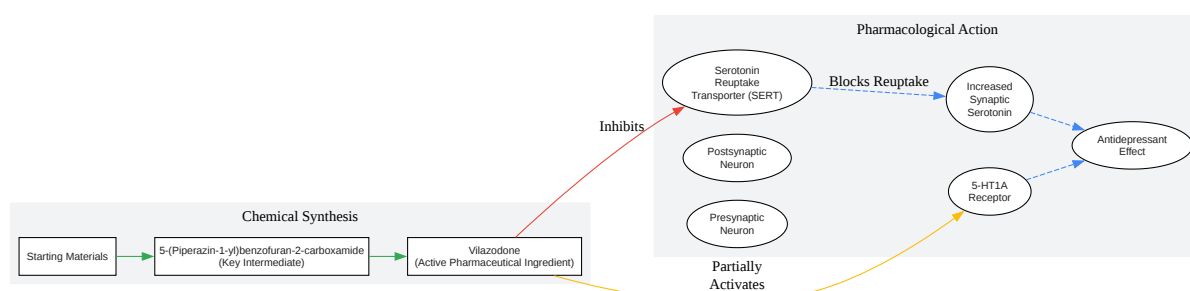


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Caption: Proposed synthetic workflow for **5-(Piperazin-1-yl)benzofuran-2-carboxamide**.

#### 4.3. Role in Vilazodone Synthesis and Action

**5-(Piperazin-1-yl)benzofuran-2-carboxamide** is a crucial building block for the synthesis of Vilazodone. Vilazodone is an antidepressant that functions as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT<sub>1A</sub> receptor.[2][5][6] This dual mechanism of action is believed to contribute to its therapeutic effects in treating major depressive disorder.[5][7] The role of the intermediate is to provide the core benzofuran-piperazine scaffold, which is then further elaborated to yield the final active pharmaceutical ingredient.



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Address: 3281 E Guasti Rd  
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